4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE
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Overview
Description
4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core fused with a phenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Suzuki coupling reaction, where a phenylboronic acid is coupled with the pyrazoloquinazoline core in the presence of a palladium catalyst.
Attachment of the morpholine ring: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their potential in cancer treatment.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and have applications in materials science and biological imaging.
Uniqueness
4-(4-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENYL)MORPHOLINE is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a pyrazoloquinazoline core with a phenyl group and a morpholine ring sets it apart from other similar compounds, providing a unique scaffold for drug development and materials science applications.
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5g/mol |
IUPAC Name |
4-[4-(2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C22H24N4O/c1-15-4-3-5-19-20-14-16(2)24-26(20)22(23-21(15)19)17-6-8-18(9-7-17)25-10-12-27-13-11-25/h3-9,14,22-23H,10-13H2,1-2H3 |
InChI Key |
CFLZXRWRKWYGOY-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC=C(C=C4)N5CCOCC5)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC=C(C=C4)N5CCOCC5)C |
Origin of Product |
United States |
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